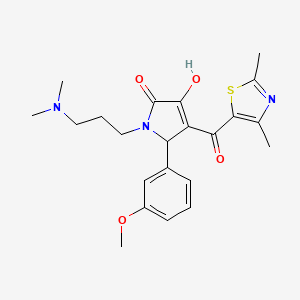

![molecular formula C18H19N7O B2368608 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide CAS No. 2320889-84-5](/img/structure/B2368608.png)

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide” is a compound that belongs to the class of triazolopyridazines . Triazolopyridazines have been found to exhibit numerous biological activities such as anticonvulsant activity, human P2X7 antagonists, human (h) A3 adenosine receptor antagonists, BRD4 inhibitory and anti-proliferation activity, histamine H4 receptor (H4R), adenosine human receptor, blood–brain barrier permeability, neurokinin-3 receptor (NK-3), non-xanthine adenosine receptor, anti-diabetic, brain Penetrant Phosphodiesterase 2 (PDE2) inhibitor, anti-platelet aggregations, human renin activity, good jak inhibitor, DPP-IV inhibitors, anti-malarial, anti-tuberculosis, anti-bacterial, and anti-fungal, etc. in medicinal chemistry .

Synthesis Analysis

The synthesis of triazolopyridazines involves various synthetic approaches . The design and synthesis of these compounds are often guided by structure-activity relationships . For instance, the introduction of electron-donating groups can contribute to good inhibitory activity against urease, and the position of these groups did not significantly affect the potency .Molecular Structure Analysis

The molecular structure of triazolopyridazines is characterized by a five-membered triazole ring fused with a six-membered pyridazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

Triazolopyridazines can undergo various chemical reactions. For instance, they have been evaluated against the urease enzyme, exhibiting IC 50 values of 0.87±0.09 to 8.32±1.21 µM as compared with thiourea as the positive control (IC 50 =22.54±2.34 µM) .Wissenschaftliche Forschungsanwendungen

- Research indicates that this compound exhibits potential as an anticancer agent. Its mechanism of action may involve inhibiting specific cellular pathways or targeting cancer cells directly. Further studies are needed to elucidate its precise mode of action and evaluate its efficacy against different types of cancer .

- The compound has shown promise as an antimicrobial agent. It may inhibit the growth of bacteria, fungi, or other pathogens. Investigating its specific targets and understanding its antimicrobial spectrum could lead to novel therapeutic strategies .

- Preliminary studies suggest that this compound possesses analgesic (pain-relieving) and anti-inflammatory properties. These attributes could make it valuable in managing pain and inflammation-related conditions .

- Antioxidants play a crucial role in protecting cells from oxidative damage. This compound may exhibit antioxidant activity, which could be relevant for preventing or managing oxidative stress-related diseases .

- Researchers have explored the antiviral potential of this compound. It may interfere with viral replication or entry, making it a candidate for antiviral drug development .

- The compound has been investigated as an enzyme inhibitor. It shows activity against enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These enzymes play essential roles in various physiological processes, and their modulation could have therapeutic implications .

- Understanding the structure–activity relationship (SAR) of this compound is crucial for drug design. Researchers aim to optimize its pharmacological properties and develop target-oriented drugs based on the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold .

- Computational approaches, such as pharmacokinetic and molecular modeling studies, have been employed to predict the compound’s behavior in biological systems. These insights aid in rational drug design and optimization .

Anticancer Properties

Antimicrobial Activity

Analgesic and Anti-Inflammatory Effects

Antioxidant Potential

Antiviral Applications

Enzyme Inhibition

Drug Design and Development

In Silico Studies

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.

Biochemical Pathways

Given the diverse pharmacological activities of similar compounds , it is likely that this compound affects multiple biochemical pathways. These could include pathways involved in cell growth and proliferation (in the case of anticancer activity), microbial growth (in the case of antimicrobial activity), pain and inflammation (in the case of analgesic and anti-inflammatory activity), and others.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the likely ADME properties of the compound, which would impact its bioavailability.

Result of Action

Given the diverse pharmacological activities of similar compounds , it is likely that this compound has a range of effects at the molecular and cellular level. These could include inhibition of cell growth and proliferation (in the case of anticancer activity), inhibition of microbial growth (in the case of antimicrobial activity), reduction of pain and inflammation (in the case of analgesic and anti-inflammatory activity), and others.

Zukünftige Richtungen

Triazolopyridazines have shown promise in various areas of medicinal chemistry, suggesting potential future directions for research . The design and development of new target-oriented triazolopyridazine-based drugs for the treatment of multifunctional diseases could be a promising area of future research .

Eigenschaften

IUPAC Name |

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O/c1-23(18(26)14-4-2-3-9-19-14)13-10-24(11-13)16-8-7-15-20-21-17(12-5-6-12)25(15)22-16/h2-4,7-9,12-13H,5-6,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBNJOVOLCZGOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)C5=CC=CC=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2368526.png)

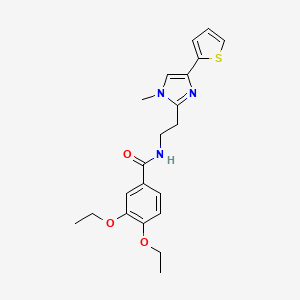

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide](/img/structure/B2368528.png)

![2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2368529.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2368533.png)

![N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine dihydrochloride](/img/structure/B2368535.png)

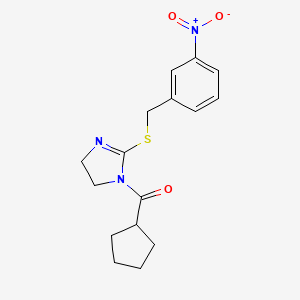

![2-bromo-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2368536.png)

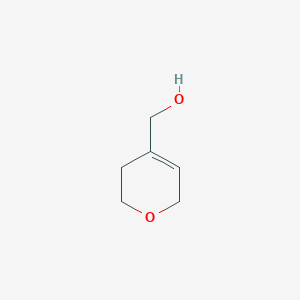

![1-[3-(4-Methoxyphenyl)isoxazol-5-yl]cyclohexan-1-ol](/img/structure/B2368538.png)

![Ethyl 2-amino-1-[2-[(2-chlorobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2368546.png)

![(E)-8-benzyl-6-(3,4-dimethoxybenzylidene)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B2368547.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2368548.png)